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Abstract

This technical guide addresses the thermochemical data for 2,3-butanedithiol. A
comprehensive search of publicly available scientific databases, including the NIST Chemistry
WebBook, indicates that quantitative thermochemical data such as enthalpy of formation,
entropy, and heat capacity for 2,3-butanedithiol are not freely accessible and are likely part of
subscription-based services like the "NIST / TRC Web Thermo Tables".[1] While specific
experimental data for this compound is limited, this document provides a summary of its known
physical and chemical properties. Furthermore, it outlines the standard experimental and
computational methodologies employed for the determination of thermochemical data for
organic compounds, offering a foundational understanding for researchers in the field. This
guide also presents a generalized workflow for the experimental determination of such
properties.

Introduction to 2,3-Butanedithiol

2,3-Butanedithiol, also known as 2,3-dimercaptobutane, is a dithiol compound with the
chemical formula CaH10S2.[1][2][3] Its structure consists of a four-carbon chain with thiol (-SH)
groups attached to the second and third carbon atoms. This compound is of interest in various
chemical and biological research areas due to the reactivity of its thiol groups, which can
undergo oxidation to form disulfide bonds and can chelate to metal ions.
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Physicochemical Properties of 2,3-Butanedithiol

While specific thermochemical data remains elusive in public domains, a summary of the
available physical and chemical properties of 2,3-butanedithiol is presented in Table 1. This
data has been aggregated from various sources, including PubChem and chemical supplier
databases.

Table 1: Physical and Chemical Properties of 2,3-Butanedithiol

Property Value Source
Molecular Formula CaH10S2 [11121[3]
Molecular Weight 122.25 g/mol [2][3]
CAS Registry Number 4532-64-3 [1112]
Appearance Colorless to light yellow liquid

Boiling Point 86-87 °C at 50 mmHg [2][3]
Density 0.995 g/mL at 25 °C [3]
Refractive Index 1.5194 at 20 °C [3]

- Insoluble in water; soluble in
Solubility [2][4]
alcohol and fats.[2][4]

Vapor Density >1 (vs air)

Methodologies for Determining Thermochemical
Data

The determination of thermochemical properties for organic compounds like 2,3-butanedithiol
is a critical aspect of chemical thermodynamics. These values are essential for understanding
reaction energetics, chemical equilibrium, and process design. The following sections detail the
principal experimental and computational methods used to obtain this data.

Experimental Methodologies
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3.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (AfH°) is a fundamental thermochemical quantity. For many
organic compounds, it is determined indirectly from the enthalpy of combustion (AcH®), which is
measured experimentally using calorimetry.

e Principle: A known mass of the substance is completely combusted in a high-pressure
oxygen atmosphere within a sealed container called a "bomb." The heat released by the
combustion reaction is absorbed by the surrounding water bath, and the resulting
temperature change is precisely measured.

o Apparatus: The most common instrument for this purpose is the bomb calorimeter.[5] It
consists of a high-strength, corrosion-resistant bomb, a water-filled calorimetric vessel, a
stirrer, a thermometer, and an insulating jacket.

e Procedure:

[¢]

A weighed sample of the compound is placed in a crucible inside the bomb.

[¢]

The bomb is sealed and pressurized with pure oxygen.

[e]

The bomb is submerged in a known quantity of water in the calorimeter.

o

The initial temperature of the water is recorded.

[¢]

The sample is ignited electrically.

o

The final temperature of the water is recorded after thermal equilibrium is reached.

» Calculation: The heat of combustion at constant volume (AcU) is calculated from the
temperature rise and the heat capacity of the calorimeter system. This value is then
corrected to obtain the standard enthalpy of combustion at constant pressure (AcH®). Finally,
the standard enthalpy of formation is calculated using Hess's law, from the known standard
enthalpies of formation of the combustion products (COz, H20, and SO: for a sulfur-
containing compound).

3.1.2. Other Calorimetric and Thermal Analysis Techniques
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« Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat
required to increase the temperature of a sample and a reference as a function of
temperature. It is used to determine heat capacities, as well as enthalpies of fusion and
vaporization, which are important for understanding phase transitions.

o Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a
function of temperature or time. It is useful for studying decomposition and sublimation
processes, from which the enthalpy of sublimation can be derived.

Computational Methodologies

With the advancement of computational chemistry, theoretical methods have become a
powerful tool for predicting the thermochemical properties of molecules.

e Ab Initio Calculations: These methods are based on quantum mechanics and use first
principles to solve the electronic structure of a molecule. High-level ab initio methods, such
as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), can
provide highly accurate enthalpies of formation.[6] The general approach involves calculating
the total electronic energy, zero-point vibrational energy, and thermal corrections to obtain
the enthalpy.[6]

o Density Functional Theory (DFT): DFT is another quantum mechanical method that is
computationally less expensive than high-level ab initio methods, making it suitable for larger
molecules. Various functionals are available, and their accuracy for thermochemical
predictions can vary.

o Group Additivity Methods: These are semi-empirical methods that estimate thermochemical
properties by summing the contributions of individual functional groups within a molecule.
The NIST website provides tools for estimating gas-phase thermodynamic properties based
on group additivity.[7]

Generalized Workflow for Thermochemical Data
Determination

The following diagram illustrates a generalized workflow for the experimental and
computational determination of the standard enthalpy of formation of an organic compound.
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Figure 1: A generalized workflow for the determination of the standard enthalpy of formation
(AfH°) of an organic compound, showcasing both experimental (bomb calorimetry) and
computational approaches, leading to validated thermochemical data.

Conclusion

While a direct compilation of quantitative thermochemical data for 2,3-butanedithiol is not
possible at present due to the limited availability of public information, this guide provides the
foundational knowledge necessary for researchers in this area. The summarized
physicochemical properties offer a starting point for experimental design. The detailed overview
of established experimental techniques, particularly combustion calorimetry, and the
introduction to powerful computational methods, provide a roadmap for either determining
these values in the laboratory or predicting them through theoretical calculations. The
presented workflow illustrates the synergy between experimental and computational chemistry
in establishing reliable thermochemical data, a crucial step in advancing research and
development in chemistry and drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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